molecular formula C9H6ClNO B12361085 7-chloro-4aH-quinolin-2-one

7-chloro-4aH-quinolin-2-one

Cat. No.: B12361085
M. Wt: 179.60 g/mol
InChI Key: GCRCDJUQVXICAV-UHFFFAOYSA-N
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Description

7-chloro-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate nucleophiles. This reaction typically requires the presence of a base and is carried out under reflux conditions . Another method involves the cyclization of suitable precursors under acidic or basic conditions to form the quinoline ring system .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4aH-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

7-chloro-4aH-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including antimalarial, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 7-chloro-4aH-quinolin-2-one involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound interferes with the heme detoxification pathway in Plasmodium parasites. In anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4aH-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

7-chloro-4aH-quinolin-2-one

InChI

InChI=1S/C9H6ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-6H

InChI Key

GCRCDJUQVXICAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=CC21)Cl

Origin of Product

United States

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